N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide
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Overview
Description
N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide typically involves multiple stepsThe final step involves the formation of the benzamide moiety through a condensation reaction with 2-fluoro-benzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole ring is known to interact with various biological targets, while the sulfonamide group can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyethyl)-3-morpholinopropan-1-amine: Another compound with an ethoxyethyl group, used in CO2 capture.
N-(2-ethoxyethyl)-3-morpholinopropan-1-amine: Similar structure but different functional groups, used in polymer synthesis.
Uniqueness
N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide is unique due to its combination of a benzothiazole ring with a benzamide moiety, along with the presence of both ethoxyethyl and sulfonamide groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
6273-16-1 |
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Molecular Formula |
C18H18FN3O4S2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide |
InChI |
InChI=1S/C18H18FN3O4S2/c1-2-26-10-9-22-15-8-7-12(28(20,24)25)11-16(15)27-18(22)21-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3,(H2,20,24,25) |
InChI Key |
LWOFWORVXFGTJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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